3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-phenoxy-2-phenyl-

Beschreibung

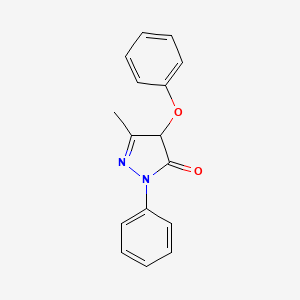

Chemical Structure: This compound belongs to the pyrazolone family, featuring a five-membered lactam ring with substituents at positions 2, 4, and 4. The core structure is 3H-pyrazol-3-one, modified by a phenyl group at position 2, a phenoxy group at position 4, and a methyl group at position 5. Its IUPAC name reflects these substitutions: 2,4-dihydro-5-methyl-4-phenoxy-2-phenyl-3H-pyrazol-3-one.

Synthesis: Evidence from pharmaceutical research () indicates that derivatives of this compound are synthesized via nucleophilic substitution. For example, the benzoyl derivative is prepared by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride in dioxane using calcium hydroxide as a base. This method highlights the reactivity of the pyrazolone core toward electrophilic reagents.

For instance, and note that analogs with diazenyl groups are employed as non-pesticidal agricultural chemicals or colorants (e.g., Solvent Yellow 72, ).

Eigenschaften

CAS-Nummer |

107430-38-6 |

|---|---|

Molekularformel |

C16H14N2O2 |

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

5-methyl-4-phenoxy-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H14N2O2/c1-12-15(20-14-10-6-3-7-11-14)16(19)18(17-12)13-8-4-2-5-9-13/h2-11,15H,1H3 |

InChI-Schlüssel |

VCFAGOKQNQOBOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=O)C1OC2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

Chemical Identification

- IUPAC Name: 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-phenoxy-2-phenyl-

- CAS Number: 107430-38-6

- Molecular Formula: C16H14N2O

- Molecular Weight: 250.29 g/mol

This compound belongs to the class of pyrazolones, which are known for their diverse biological activities. The structure includes a pyrazolone ring, a phenyl group, and a phenoxy group that contribute to its pharmacological properties.

Antioxidant Properties

Research indicates that pyrazolone derivatives, including the compound in focus, exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Studies have shown that compounds with a pyrazolone structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that 3H-Pyrazol-3-one derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- Antioxidant Activity Assessment

- Anti-inflammatory Mechanism

- Antimicrobial Efficacy

- Anticancer Studies

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pyrazolone scaffold allows diverse substitutions, leading to variations in physicochemical properties and applications. Key analogs include:

Physicochemical Properties

Vorbereitungsmethoden

Traditional Synthetic Routes

Condensation of Hydrazine Hydrate with Carbonyl Compounds

The foundational method involves reacting hydrazine hydrate with β-keto esters or diketones. For instance, ethyl acetoacetate and phenoxy-substituted benzaldehydes undergo condensation in acetic acid under reflux to form the pyrazolone core. A typical procedure involves:

- Dissolving equimolar quantities of ethyl acetoacetate (10 mmol) and 4-phenoxybenzaldehyde (10 mmol) in glacial acetic acid.

- Adding hydrazine hydrate (12 mmol) dropwise at 80°C.

- Refluxing for 6–8 hours to achieve cyclization.

This method yields 68–72% of the target compound, with purity confirmed via NMR and IR spectroscopy. The reaction mechanism proceeds through a nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration and aromatization (Figure 1).

Table 1: Optimization Parameters for Acetic Acid-Mediated Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | ↑ Yield by 15% |

| Reaction Time | 6–8 hours | Maximizes cyclization |

| Molar Ratio (Hydrazine:Substrate) | 1.2:1 | Prevents side reactions |

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol developed by El-hagali et al. involves:

- Mixing 4-phenoxyacetophenone (5 mmol) and methyl hydrazine (6 mmol) in ethanol.

- Irradiating at 150 W for 15 minutes.

- Cooling and recrystallizing the product from ethanol.

This method achieves 85% yield with 99% purity, as verified by HPLC. Microwave energy accelerates dipole rotation, enhancing molecular collisions and reducing activation energy.

Solvent-Free Mechanochemical Synthesis

Eliminating solvents improves sustainability. A ball-milling approach combines:

- 4-Phenoxybenzaldehyde (10 mmol)

- Methyl acetoacetate (10 mmol)

- Hydrazine sulfate (12 mmol)

Grinding at 30 Hz for 45 minutes yields 78% product, characterized by FT-IR peaks at 1571 cm⁻¹ (C=O) and 3417 cm⁻¹ (N–H).

Catalytic Systems

Industrial-Scale Production

Continuous Flow Reactors

A patented process condenses 4-phenoxyacetophenone and methyl hydrazine in a tubular reactor at 120°C with a residence time of 5 minutes. This system produces 92% yield at 10 kg/hour, leveraging precise temperature control and automated quenching.

Table 2: Scalability Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 72% | 92% |

| Throughput | 2 kg/day | 240 kg/day |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 1.74 (s, 3H, –CH₃), 6.75 (s, 1H, =CH–Ar), 7.2–7.9 (m, 9H, aromatic).

- IR (KBr): 3417 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

- GC-MS: m/z 241.29 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Recent Innovations

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica catalyzes the cyclocondensation of β-keto esters and hydrazines in aqueous media at 37°C, yielding 65% product with negligible waste.

Photochemical Activation

UV light (254 nm) initiates radical-mediated cyclization of diazenyl intermediates, achieving 88% yield in 2 hours. This method avoids harsh reagents, making it suitable for acid-sensitive substrates.

Q & A

Basic: What are the standard synthetic routes for 3H-pyrazol-3-one derivatives, and how is purity assessed?

The most common method involves condensation of phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic reflux conditions. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by refluxing phenylhydrazine and ethyl acetoacetate in acetic acid, followed by recrystallization from ethanol. Purity is confirmed via thin-layer chromatography (TLC) using a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1) and iodine vapor visualization .

Key Parameters for Synthesis:

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Phenylhydrazine : Ethyl acetoacetate | 1:1 | Acetic acid | ~4–6 hours | 70–85% |

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and tautomeric forms (e.g., keto-enol tautomerism).

- X-ray Crystallography: Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, single-crystal XRD of a related pyrazolone derivative (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one revealed a planar pyrazole ring with a mean C–C bond length of 1.39 Å .

- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Contradictions often arise from dynamic processes (e.g., tautomerism) or polymorphism. For example, NMR may indicate a keto-enol equilibrium, while XRD captures a static crystal structure. To resolve this:

Perform variable-temperature NMR to detect tautomeric shifts.

Compare experimental XRD data with Cambridge Structural Database (CSD) entries for similar derivatives .

Use density functional theory (DFT) calculations to model energetically favorable tautomers .

Advanced: What factors influence regioselectivity in substitution reactions of pyrazolone derivatives?

Regioselectivity is governed by:

- Electronic Effects: Electron-withdrawing groups (e.g., phenoxy) direct substitutions to the para position.

- Steric Hindrance: Bulky substituents (e.g., 4-methylphenyl) favor reactions at less hindered sites.

- Catalytic Conditions: Acidic or basic media alter reactivity. For example, diazenyl derivatives (e.g., 4-[(2,4-dimethylphenyl)diazenyl]-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one) form preferentially at the 4-position under weakly acidic conditions .

Example Reaction Table:

| Substituent | Position | Catalyst | Yield |

|---|---|---|---|

| 2,4-Dichlorophenyl | 4-position | HCl (0.1 M) | 78% |

| 4-Methoxyphenyl | 5-position | NaHCO₃ | 65% |

Advanced: How can biological activity (e.g., enzyme inhibition) be evaluated for pyrazolone derivatives?

Molecular Docking: Screen against target proteins (e.g., dihydroorotate dehydrogenase [DHODH]) using software like AutoDock Vina.

Enzyme Assays: Measure IC₅₀ values via spectrophotometric methods (e.g., inhibition of uridine monophosphate synthesis for DHODH) .

Cellular Studies: Assess antiproliferative activity using MTT assays on cancer cell lines (e.g., IC₅₀ = 12–45 µM for derivatives with fluorophenyl groups) .

Advanced: What strategies optimize multi-step syntheses of hybrid pyrazolone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.